6-Amino-5-nitropyrimidin-4-ol

Catalog No.
S823305
CAS No.
36746-26-6
M.F
C4H4N4O3
M. Wt
156.1g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-nitropyrimidin-4-ol

CAS Number

36746-26-6

Product Name

6-Amino-5-nitropyrimidin-4-ol

IUPAC Name

4-amino-5-nitro-1H-pyrimidin-6-one

Molecular Formula

C4H4N4O3

Molecular Weight

156.1g/mol

InChI

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9)

InChI Key

IQOLJQIRPDJLKC-UHFFFAOYSA-N

SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])N

Canonical SMILES

C1=NC(=O)C(=C(N1)N)[N+](=O)[O-]

Isomeric SMILES

C1=NC(=O)C(=C(N1)N)[N+](=O)[O-]

6-Amino-5-nitropyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C₄H₄N₄O₃ and a molar mass of 156.1 g/mol. This compound features a pyrimidine ring substituted with an amino group at the 6-position and a nitro group at the 5-position. It is also known by several synonyms, including 6-amino-5-nitropyrimidin-4(1H)-one and 4-pyrimidinol, among others. The compound has a density of 2.02 g/cm³, a boiling point of approximately 228.9 °C, and is classified as irritating to the eyes, respiratory system, and skin .

Typical of pyrimidine derivatives. These reactions include:

  • Nitration: The introduction of additional nitro groups through electrophilic substitution.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
  • Cross-Coupling Reactions: It can participate in reactions such as the Heck or Sonogashira coupling when appropriately functionalized .

The biological activity of 6-amino-5-nitropyrimidin-4-ol has been explored in various studies. It has shown potential as an antimicrobial agent and may exhibit cytotoxic effects against certain cancer cell lines. The compound's structural features contribute to its ability to interact with biological systems, although specific mechanisms of action remain under investigation .

Several methods for synthesizing 6-amino-5-nitropyrimidin-4-ol have been reported:

  • Nitration of Pyrimidine Derivatives: Nitration of suitable pyrimidine substrates followed by hydrolysis can yield this compound.
  • Amidation Reactions: Starting from 5-nitropyrimidine derivatives, amination can lead to the formation of the amino group at the 6-position.
  • Microwave-Assisted Synthesis: Recent advances include microwave-assisted methods that enhance reaction rates and yields .

6-Amino-5-nitropyrimidin-4-ol has several applications:

  • Pharmaceuticals: Its derivatives are being explored for use in drug development due to their potential biological activities.
  • Research: Used as a building block in organic synthesis for developing novel compounds in medicinal chemistry.
  • Agricultural Chemicals: Investigated for potential use in agrochemicals due to its antimicrobial properties .

Interaction studies involving 6-amino-5-nitropyrimidin-4-ol focus on its binding affinity with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may interact with specific proteins involved in cellular signaling pathways, which could elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 6-amino-5-nitropyrimidin-4-ol. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberStructural FeaturesUnique Aspects
4-Amino-2-methylpyrimidin-5(4H)-one19178-21-3Methyl group at position 2Lacks nitro substitution
2-Amino-4-hydroxy-6-methylpyrimidine499209-19-7Hydroxy and methyl substitutionsDifferent functional groups affecting reactivity
Ethyl (2-amino-4-hydroxy-6-methylpyrimidinyl)acetate6214-46-6Ester functionalityPresence of ethyl ester alters solubility
6-Amino-5-cyano-pyrimidinonesVariousCyano group instead of nitroPotentially different biological activity

The presence of both an amino and a nitro group at specific positions on the pyrimidine ring gives 6-amino-5-nitropyrimidin-4-ol unique properties that distinguish it from other similar compounds, particularly in terms of reactivity and biological activity .

XLogP3

-0.6

Dates

Modify: 2023-08-15

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